1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene is an organic compound with the molecular formula C9H9F2IO3 It is characterized by the presence of difluoromethoxy, dimethoxy, and iodo functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Difluoromethoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether and a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The difluoromethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene can be compared with other similar compounds, such as:
- 1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene
- 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene
- 1-Difluoromethoxy-3-fluoro-2-iodobenzene
These compounds share similar structural features but differ in the position of the methoxy or fluoro groups on the benzene ring.
Eigenschaften
Molekularformel |
C9H9F2IO3 |
---|---|
Molekulargewicht |
330.07 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-6-4-3-5(15-9(10)11)7(12)8(6)14-2/h3-4,9H,1-2H3 |
InChI-Schlüssel |
NLTUQQKRVZQMER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC(F)F)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.